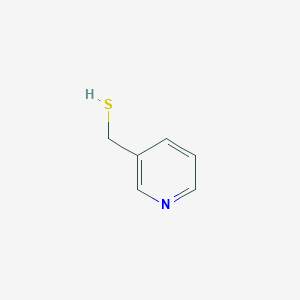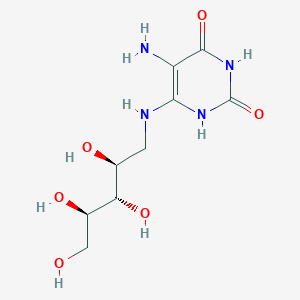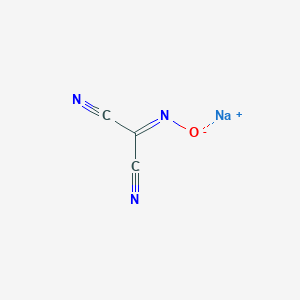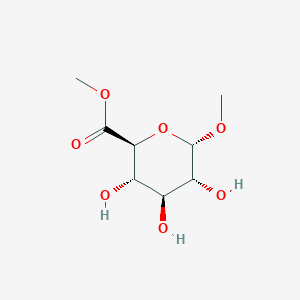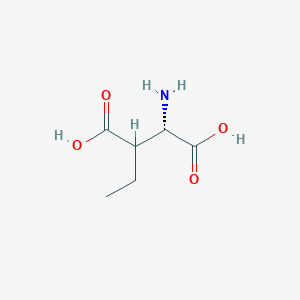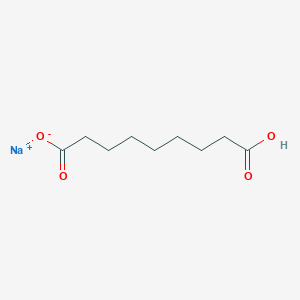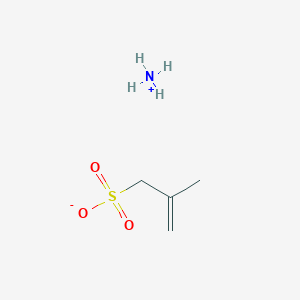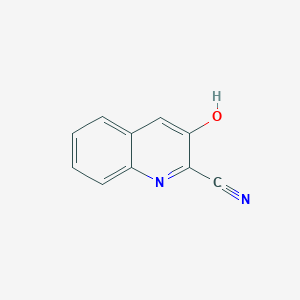
2-氰基-3-羟基喹啉
描述
2-Cyano-3-hydroxyquinoline is a chemical compound with the molecular formula C10H6N2O . It is also known by other names such as 3-hydroxyquinoline-2-carbonitrile . The molecular weight of this compound is 170.17 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-hydroxyquinoline includes a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The InChI string of the compound is InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C(C(=N2)C#N)O .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Cyano-3-hydroxyquinoline, can participate in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-3-hydroxyquinoline include a molecular weight of 170.17 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 56.9 Ų, a heavy atom count of 13, and a complexity of 232 .
科学研究应用
Photovoltaics
Quinoline derivatives, including 2-Cyano-3-hydroxyquinoline, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture, design, and performance for polymer solar cells and dye-synthesized solar cells being highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been used in the design and architecture of OLEDs, contributing to their performance and characteristics .
Transistors
Quinoline derivatives, including 2-Cyano-3-hydroxyquinoline, have also been used in transistors . Their properties contribute to the performance and efficiency of these electronic devices .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While specific applications for 2-Cyano-3-hydroxyquinoline are not mentioned, it’s plausible that it could be used in similar ways given its chemical structure .
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline nucleus, which is similar to 2-Cyano-3-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial effects .
Anticancer Activity
8-Hydroxyquinoline derivatives have shown anticancer activities . Given the structural similarity, 2-Cyano-3-hydroxyquinoline could potentially exhibit similar properties .
Antifungal Activity
8-Hydroxyquinoline derivatives have demonstrated antifungal effects . It’s possible that 2-Cyano-3-hydroxyquinoline could have similar applications given its chemical structure .
Antiviral and Antibacterial Activities
8-Hydroxyquinoline derivatives have shown antiviral and antibacterial activities . Given the structural similarity, 2-Cyano-3-hydroxyquinoline could potentially exhibit similar properties .
未来方向
Future research on 2-Cyano-3-hydroxyquinoline could focus on further exploring its synthesis methods and biological activities. For instance, future mutagenesis studies are needed to confirm the role of certain residues in 8-hydroxyquinoline binding as well as confirm the antagonism mechanism . Additionally, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
作用机制
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
For instance, one study showed that a reaction involving free cysteine and 2-cyano-6-hydroxyquinoline (a similar compound) could be used for the detection of caspase-3/7 .
Biochemical Pathways
For example, 8-Hydroxyquinoline derivatives have been shown to have a broad-ranging pharmacological potential .
Pharmacokinetics
Quinoline derivatives are generally known for their stable nature and good bioavailability .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
属性
IUPAC Name |
3-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDFABEUPPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344630 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-2-carbonitrile | |
CAS RN |
15462-43-8 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






